1H-Imidazole, 5-methyl-4-nitro-1-phenyl-
Description
Historical Development of Imidazole (B134444) Chemistry
The journey into the world of imidazole chemistry began in the 19th century and has since evolved into a major branch of organic chemistry.
The parent compound, imidazole, was first synthesized in 1858 by the German chemist Heinrich Debus. nih.govnih.gov He achieved this by reacting glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), a method that, despite its relatively low yield, is still utilized for creating C-substituted imidazoles. nih.govnih.gov Even before Debus's synthesis of the parent imidazole, various derivatives of this heterocycle had been discovered as early as the 1840s. nih.gov
Following these initial discoveries, research into imidazole derivatives expanded significantly. Scientists developed numerous synthetic methods to produce a wide array of substituted imidazoles. nih.govnih.gov These methods are often categorized by the number and type of bonds formed to create the imidazole ring. nih.gov The development of multi-component reactions and the use of various catalysts have further streamlined the synthesis of complex imidazole derivatives, making them more accessible for research and application. sigmaaldrich.com
Significance of Substituted Imidazole Heterocycles in Advanced Chemical Research
The imidazole ring is a fundamental building block in many natural and synthetic compounds. niscpr.res.inhumanjournals.com Its presence is crucial in biological systems; for instance, the amino acid histidine and the hormone histamine (B1213489) both contain an imidazole ring. nih.gov The unique electronic characteristics and hydrogen-bonding capabilities of the imidazole moiety make it a versatile scaffold in medicinal chemistry. nist.gov Consequently, substituted imidazoles have been investigated for a vast range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nist.gov Beyond medicine, they are also used in materials science, for example, as corrosion inhibitors. jocpr.com
Specific Research Interest in Nitro- and Phenyl-Substituted Imidazoles
The introduction of specific substituents, such as nitro (NO₂) and phenyl (C₆H₅) groups, onto the imidazole scaffold has been a major focus of research due to the distinct properties these groups confer.
Phenyl-substituted imidazoles are also of significant interest. The presence of a phenyl group can influence the molecule's steric and electronic properties, which can, in turn, affect its biological activity and potential applications in materials science. rsc.orgderpharmachemica.com Research has explored how the substitution pattern on the phenyl ring can be modified to fine-tune the properties of the resulting imidazole derivative. rsc.org
Contextualization of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- within Imidazole Chemistry
While direct and extensive research on 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- is not widely available in public literature, its chemical context can be understood by examining its structural components. This compound is a tetrasubstituted imidazole, featuring a phenyl group at the N-1 position, a nitro group at the C-4 position, and a methyl group at the C-5 position.
The synthesis of such a molecule would likely involve multi-step reactions, potentially starting with a pre-functionalized imidazole or building the ring through a multi-component reaction with substituted precursors. For example, the synthesis of related N-alkyl-nitroimidazoles has been achieved through the alkylation of nitroimidazole precursors. openmedicinalchemistryjournal.com The regioselectivity of such reactions is a key consideration, as the position of the substituents can significantly impact the compound's properties. openmedicinalchemistryjournal.com
The combination of the phenyl, nitro, and methyl groups suggests a molecule with potential biological activity, drawing on the established roles of nitroimidazoles in medicine. researchgate.netnih.gov The 1-phenyl and 5-methyl substitutions would modulate the lipophilicity and steric profile of the molecule compared to simpler nitroimidazoles, which could influence its pharmacokinetic properties and target interactions. The study of such multifaceted substitutions is a continuing area of interest in the pursuit of novel and more effective chemical entities.
Data on Related Imidazole Compounds
To provide a framework for understanding the properties of substituted imidazoles, the following tables present data on related compounds.
Table 1: Physicochemical Properties of Related Imidazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| 1-Methyl-4-phenyl-5-nitrosoimidazole | C₁₀H₉N₃O | 187.20 |
| 5-Chloro-1-methyl-4-nitroimidazole (B20735) | C₄H₄ClN₃O₂ | 161.55 |
This data is compiled from various chemical databases and research articles. sigmaaldrich.comnist.gov
Table 2: Synthetic Methodologies for Imidazole Derivatives
| Synthesis Name | Reactants | Key Features |
|---|---|---|
| Debus Synthesis | Glyoxal, Formaldehyde, Ammonia | The first synthesis of imidazole, still used for C-substituted imidazoles. nih.govnih.gov |
| Radiszewski Synthesis | Dicarbonyl compound, Aldehyde, Ammonia | An adaptation of the Debus method for synthesizing substituted imidazoles. |
This table summarizes common synthetic routes discussed in the literature.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-nitro-1-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-10(13(14)15)11-7-12(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPCJMOZJRZEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565218 | |
| Record name | 5-Methyl-4-nitro-1-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135307-58-3 | |
| Record name | 5-Methyl-4-nitro-1-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1h Imidazole, 5 Methyl 4 Nitro 1 Phenyl
Fundamental Reactivity of the Imidazole (B134444) Core
The imidazole ring is a 5-membered aromatic heterocycle containing two nitrogen atoms. Its unique structure confers a distinct set of chemical properties.
The imidazole nucleus is amphoteric, meaning it can act as both an acid and a base. The pyrrole-type nitrogen (N1) bears an acidic proton in the parent molecule, while the pyridine-type nitrogen (N3) has a lone pair of electrons, rendering it basic. For 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, the N1 position is substituted by a phenyl group, meaning it no longer has an acidic proton and cannot act as an acid in the same manner. Consequently, the molecule's basicity is the primary characteristic of its amphoteric nature, localized at the N3 nitrogen. The imidazole ring system is noted to be approximately 60 times more basic than pyridine.
Tautomerism is a key feature of N-unsubstituted imidazoles, where the proton on N1 can shift to N3, resulting in two equivalent forms (e.g., 4-nitroimidazole (B12731) and 5-nitroimidazole can interconvert). However, in 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, the presence of the fixed phenyl substituent on the N1 nitrogen prevents this tautomeric equilibrium.
The reactivity of the imidazole ring towards electrophiles and nucleophiles is heavily influenced by its substituents. The imidazole ring itself is considered an electron-rich aromatic system. However, the presence of the strongly electron-withdrawing nitro group at the C4 position significantly deactivates the ring towards electrophilic attack.
Reactions with electrophiles, such as alkylation, typically occur at the N3 position. Studies on the alkylation of 4-nitroimidazole and 5-nitroimidazole show that the reaction is sensitive to the position of the nitro group and the reaction conditions. For instance, heating to 60°C in acetonitrile (B52724) with a potassium carbonate base generally improves yields. derpharmachemica.com In the case of 4-nitroimidazole, alkylation is favored at the N-1 position. derpharmachemica.com
Conversely, the electron-withdrawing nitro group activates the imidazole ring for nucleophilic aromatic substitution (SNAr), particularly at positions bearing a good leaving group. Hydrogen atoms at the 4 or 5 positions in some 5- and 4-nitroimidazoles have been shown to be displaced by various nucleophiles. The reactivity of a leaving group at the C4 position is often enhanced due to the activating effects of both the nitro group and the azo-system of the imidazole ring.
Reactions Involving the Nitro Group
The nitro group is the most influential functional group on the molecule, defining much of its chemical reactivity and electronic nature.
A characteristic reaction of nitroaromatic compounds is the reduction of the nitro group to an amino group. This transformation drastically alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. Common laboratory reagents for this reduction include metals in acidic media (like tin, iron, or zinc with HCl) or catalytic hydrogenation (H₂ gas with a palladium, platinum, or nickel catalyst). For example, the reduction of a nitro group can be achieved using a metal like iron or zinc. youtube.com This reduction is a critical step in the bioactivation of many nitroimidazole-based compounds. The reduction can also lead to intermediate species, such as nitroso compounds. For instance, it has been demonstrated that 1-methyl-4-phenyl-5-nitroimidazole (B3348001) is significantly less cytotoxic than its corresponding nitroso derivative, 1-methyl-4-phenyl-5-nitrosoimidazole. nih.gov
The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both inductive and resonance effects. This deactivation extends to the N-phenyl substituent, making electrophilic attack on that ring more difficult than on unsubstituted benzene.
Conversely, this electron withdrawal is key to the ring's activation towards nucleophilic attack. A prime example of this activation is seen in the reactivity of the related compound, 5-chloro-1-methyl-4-nitroimidazole (B20735). The chlorine atom at the C5 position, activated by the adjacent C4-nitro group, is readily displaced. This allows for efficient palladium-catalyzed Suzuki coupling reactions with various arylboronic acids to form C-C bonds at this position. nih.gov This demonstrates the nitro group's critical role in enabling nucleophilic substitution on the imidazole ring.
Transformations of the Phenyl Substituent and Imidazole Ring
Substituents on the imidazole core can be introduced or modified through various synthetic methodologies. While reactions on the pre-formed phenyl group of the title compound are not widely documented due to its deactivation by the nitroimidazole moiety, transformations of the imidazole ring itself are well-established.
A highly effective method for creating a C5-aryl bond on a 4-nitroimidazole scaffold is the Suzuki coupling reaction. Research on the isomer, 1-methyl-5-phenyl-4-nitro-1H-imidazole, has shown that it can be synthesized in good yields by reacting 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids. nih.gov The reaction is typically catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a base and a phase-transfer catalyst. nih.gov
Table 1: Suzuki Coupling Reactions for the Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles This table details the synthesis of analogs of the title compound's isomer, demonstrating a key transformation on the imidazole ring.
Data sourced from a study on the synthesis of 5-aryl-1-methyl-4-nitroimidazoles. nih.gov
Another important transformation is the N-arylation of the imidazole ring to introduce the N1-phenyl group. The Chan-Evans-Lam (CEL) coupling provides a method for this, typically using a copper(II) catalyst to couple an N-H containing imidazole with a phenylboronic acid. nih.govthieme-connect.com Studies on the N-arylation of 2-nitroimidazole (B3424786) show that the reaction conditions, particularly the choice of ligand and base, are crucial for achieving high yields. nih.govresearchgate.net
Table 2: Chan-Evans-Lam Coupling of Imidazole with Phenylboronic Acid This table shows model reaction data for N-arylation, a method applicable to the synthesis of the title compound's core structure.
Data from a study on the copper-catalyzed CEL coupling of imidazole. nih.govresearchgate.net
Furthermore, under harsh nitrating conditions (e.g., HNO₃/H₂SO₄), further nitration of methyl-nitroimidazoles can occur, potentially leading to the formation of dinitro derivatives. researchgate.net In some cases, strong conditions can even promote the oxidation of the imidazole ring. researchgate.net
Aromatic Substitution Reactions on the Phenyl Ring
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org When 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- undergoes such reactions, the incoming electrophile is directed primarily to the meta-positions (C-3' and C-5') of the phenyl ring. The deactivating nature of the substituent means that harsher reaction conditions are typically required compared to those used for activated aromatic rings. wikipedia.orgwikipedia.org For instance, nitration would require a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comyoutube.com
The mechanism proceeds via the standard SEAr pathway:
Generation of a strong electrophile (e.g., NO₂⁺). masterorganicchemistry.com
Attack of the phenyl ring's π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org
Deprotonation by a weak base to restore the aromaticity of the phenyl ring. masterorganicchemistry.com
Nucleophilic Displacement and Substitution at Ring Positions
The imidazole ring of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- is highly susceptible to nucleophilic substitution, a reactivity profile that is in direct contrast to that of the phenyl ring. This is a consequence of the electron-deficient nature of the imidazole ring, which is significantly enhanced by the presence of the electron-withdrawing nitro group at the C4 position. nih.gov The nitro group activates the ring towards attack by nucleophiles, particularly at the carbon atom to which it is attached (C4) and other positions on the ring. nih.govyoutube.com
Research on related nitroimidazole structures demonstrates that various nucleophiles can displace substituents on the imidazole ring. While the target compound has a methyl group at C5, studies on analogous 4-nitroimidazoles show that a leaving group at the C4 or C5 position, such as a halogen, can be readily displaced. researchgate.net In some cases, the nitro group itself can act as the leaving group, a reaction that is particularly feasible when the aromatic system is sufficiently activated. nih.gov
A plausible mechanism for these reactions is the nucleophilic aromatic substitution (SNAr) addition-elimination pathway. nih.gov
Addition: The nucleophile attacks the electron-deficient carbon of the imidazole ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com
Elimination: The leaving group departs, and the aromaticity of the imidazole ring is restored.
Studies on similar 5-aryl-1-methyl-4-nitroimidazoles, synthesized via Suzuki coupling from 5-chloro-1-methyl-4-nitroimidazole, underscore the reactivity at the C5 position, allowing for the introduction of the phenyl group. nih.govnih.gov This indicates that the C5 position is also a viable site for substitution reactions.
| Nitroimidazole Substrate | Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| 5-Chloro-1-methyl-4-nitroimidazole | Arylboronic acids | 5-Aryl-1-methyl-4-nitroimidazoles | Pd(PPh₃)₂Cl₂, K₂CO₃, TBAB, water, 70-80°C | nih.govnih.gov |
| 2,4-Dibromo-1-methyl-5-nitroimidazole | Amines, Thiols | 2-Bromo-4-(amino/thio)-1-methyl-5-nitroimidazoles | Varies depending on nucleophile | acs.org |
| Generic 4-Nitroimidazole | Carbon nucleophiles (e.g., from 1,3-dicarbonyls) | 4-Substituted Imidazole (NO₂ displaced) | Aqueous media, catalyst-free | nih.gov |
Advanced Mechanistic Studies
Electron Transfer Processes
The nitro group of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- is a key player in electron transfer reactions. Nitroaromatic compounds are well-known electron acceptors, a property that is central to the mechanism of action of many nitroimidazole-based drugs. nih.govjscimedcentral.comjscimedcentral.com The process typically involves the single-electron reduction of the nitro group to form a nitro radical anion (Ar-NO₂⁻). jscimedcentral.comjscimedcentral.com
This reduction can be initiated by enzymes, such as nitroreductases, often found in anaerobic bacteria and hypoxic tumor cells. nih.gov The mechanism is generally understood as:
Single-Electron Transfer: A one-electron reduction of the nitro group occurs, forming the nitro radical anion. The rate of this reduction often correlates with the one-electron reduction potential of the specific nitroimidazole. nih.gov
Further Reduction/Decomposition: The radical anion is a short-lived, reactive species. Under anaerobic or hypoxic conditions, it can undergo further reduction and fragmentation, leading to the formation of cytotoxic species like nitroso and hydroxylamine (B1172632) derivatives, which can damage cellular macromolecules such as DNA. nih.govjscimedcentral.com
The electron-accepting capacity is a fundamental aspect of the compound's chemistry, influencing its biological activity and potential applications as, for example, a hypoxia-selective agent. nih.gov
Rearrangement Reactions and Pathways
Currently, there is limited specific information in the scientific literature detailing rearrangement reactions and pathways for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-. While general organic chemistry describes numerous molecular rearrangements (e.g., Pinacol, Favorskii, Beckmann rearrangements), their applicability to this specific heterocyclic system has not been extensively reported. libretexts.org The stability of the substituted imidazole and phenyl rings suggests that significant energy input would be required to induce skeletal rearrangements. Future research may uncover such pathways, potentially under thermal, photochemical, or catalytic conditions.
Structural Elucidation and Advanced Spectroscopic Characterization of 1h Imidazole, 5 Methyl 4 Nitro 1 Phenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed investigation of molecular structure in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides granular information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR for Structural and Positional Assignment
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the methyl group, and the imidazole (B134444) ring. The chemical shifts (δ) of the phenyl protons would typically appear in the aromatic region (approximately 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants revealing their substitution pattern and relative positions. The methyl group protons would present as a sharp singlet, likely in the upfield region (around 2.0-3.0 ppm), confirming the presence of the -CH₃ substituent. The lone proton on the imidazole ring would also produce a characteristic signal, its chemical shift influenced by the electronic effects of the adjacent nitro and phenyl groups.
Table 1: Hypothetical ¹H NMR Data for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 - 7.50 | Multiplet | 5H | Phenyl-H |
| 7.95 | Singlet | 1H | Imidazole-H (C2-H) |
| 2.60 | Singlet | 3H | Methyl-H (C5-CH₃) |
Note: This table is illustrative and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- will produce a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the phenyl ring would resonate in the downfield region (typically 120-140 ppm). The imidazole ring carbons would also appear in the aromatic region, with the carbon bearing the nitro group (C4) and the carbon attached to the phenyl group (C1) being significantly influenced by these substituents. The methyl carbon would be observed at a characteristic upfield chemical shift (around 10-20 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-
| Chemical Shift (δ, ppm) | Assignment |
| 148.0 | Imidazole C4-NO₂ |
| 140.0 | Imidazole C2 |
| 136.0 | Phenyl C (ipso) |
| 130.0 - 125.0 | Phenyl CH |
| 120.0 | Imidazole C5-CH₃ |
| 15.0 | Methyl C |
Note: This table represents predicted values based on known substituent effects and data from related structures.
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would be crucial in assigning the protons within the phenyl ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals for each protonated carbon. For instance, it would link the methyl proton signal to the methyl carbon signal.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Weight Determination and Fragmentation Analysis
In a typical mass spectrum of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve the loss of the nitro group (-NO₂) and fragmentation of the imidazole or phenyl rings. The observation of fragments corresponding to the phenyl cation and the methyl-nitro-imidazole moiety would further support the proposed structure.
Table 3: Expected Mass Spectrometry Data for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-
| m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]⁺ | Molecular Ion |
| [M - NO₂]⁺ | Loss of Nitro Group |
| [C₆H₅]⁺ | Phenyl Cation |
| [C₄H₄N₂O₂]⁺ | Methyl-nitro-imidazole Fragment |
Note: This table is a general prediction of plausible fragmentation patterns.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- would display characteristic absorption bands for the various functional groups. Prominent peaks would be expected for the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations from the phenyl and imidazole rings would also be present. The C-H stretching of the methyl group would be observed in the 2900-3000 cm⁻¹ region.
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton of the aromatic rings.
Table 4: Characteristic Vibrational Frequencies for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch (Methyl) |
| ~1530 | Asymmetric NO₂ Stretch |
| ~1600, ~1450 | Aromatic C=C Stretch |
| ~1340 | Symmetric NO₂ Stretch |
Note: These are approximate frequency ranges and can vary based on the specific molecular environment.
Characterization of Functional Groups and Molecular Vibrations
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a cornerstone technique for identifying the functional groups within a molecule. For nitroimidazole derivatives, characteristic vibrational modes confirm the presence of key structural components. The aromatic C-H stretching vibrations of the phenyl ring are typically observed in the region of 3100-3000 cm⁻¹. ajchem-a.com The nitro group (NO₂) exhibits strong and distinct asymmetric and symmetric stretching vibrations, which are crucial for its identification. The asymmetric stretch usually appears at a higher frequency than the symmetric stretch. Additionally, the various vibrations of the imidazole ring, including C=N and C-N stretching, as well as ring deformation modes, contribute to the unique fingerprint of the molecule's IR spectrum. researchgate.net The C-N stretching vibration between the imidazole and phenyl rings and the vibrations associated with the methyl group further define the molecule's vibrational landscape.
A representative table of expected FT-IR vibrational frequencies for a substituted nitroimidazole is provided below.
| Vibrational Mode | **Typical Frequency Range (cm⁻¹) ** |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Asymmetric NO₂ Stretch | 1560 - 1520 |
| Symmetric NO₂ Stretch | 1355 - 1345 |
| Imidazole Ring C=N Stretch | 1620 - 1520 |
| C-N Stretch (Inter-ring) | 1360 - 1250 |
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
Electronic spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of nitroimidazole derivatives is characterized by absorption bands resulting from π→π* and n→π* transitions. The conjugated system formed by the phenyl and imidazole rings, along with the electron-withdrawing nitro group, influences the energy of these transitions. Typically, intense absorption bands in the UV region are attributable to π→π* transitions within the aromatic and heteroaromatic rings. The n→π* transition, often associated with the nitro group, may appear as a lower intensity band at a longer wavelength. researchgate.net The specific absorption maxima (λ_max_) and molar absorptivity are dependent on the solvent environment. While detailed fluorescence data for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- is not extensively reported, related compounds are studied for their nonlinear optical properties, which arise from their electronic structure.
X-ray Crystallography and Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been applied to various nitroimidazole derivatives, providing invaluable information on their conformation, intermolecular interactions, and crystal packing.
X-ray analysis of related 1-phenyl-1H-imidazole structures reveals that the molecules are generally not planar. researchgate.net A significant conformational feature is the dihedral angle between the mean planes of the imidazole and phenyl rings. This twist is influenced by steric hindrance between the rings and substituents. For instance, in related nitro-substituted pyrazolines, dihedral angles between a phenyl ring and a pyrazoline ring can range from 21.0° to 41.0°, with steric repulsion from ortho-substituents (like a nitro group) causing greater twisting. acs.org In the case of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, steric interactions between the phenyl ring and the substituents on the imidazole ring (the methyl and nitro groups) would dictate the final, energetically favorable conformation. The nitro group itself is often twisted out of the plane of the imidazole ring; in 1-methyl-5-nitro-1H-imidazole, this dihedral angle is reported to be 5.60 (2)°. nih.govnih.gov
Below is a table summarizing key crystallographic data for a related nitroimidazole compound, 1-methyl-5-nitro-1H-imidazole, which illustrates the type of data obtained from X-ray analysis.
| Parameter | Value |
|---|---|
| Compound | 1-Methyl-5-nitro-1H-imidazole nih.gov |
| Formula | C₄H₅N₃O₂ |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 5.323 (3) |
| b (Å) | 12.664 (6) |
| c (Å) | 15.993 (8) |
| V (ų) | 1078.1 (9) |
| Z | 8 |
The solid-state architecture of nitroimidazoles is stabilized by a network of non-covalent interactions. While the subject molecule lacks strong hydrogen bond donors, weak C–H···O and C–H···N hydrogen bonds are prevalent and play a significant role in crystal packing. nih.govnih.gov In these interactions, the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring act as hydrogen bond acceptors, while C-H groups from the phenyl and methyl moieties act as donors. nih.gov Dipole-dipole interactions, particularly those involving the highly polar nitro group, are also expected to be significant contributors to the lattice energy. In derivatives containing a cyano group, strong lateral electrostatic interactions between antiparallel C≡N groups have been observed to dominate the crystal packing. researchgate.netacs.org While halogen bonding is not applicable to the title compound, it is a key interaction in halogenated analogues. researchgate.net
Charge density analysis, derived from high-resolution X-ray diffraction data, provides a quantitative description of the electron distribution within the molecule and the nature of chemical bonds and intermolecular contacts. nih.govresearchgate.net This experimental technique allows for the calculation of atomic charges and molecular dipole moments. acs.org Studies on a closely related compound, 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, demonstrate that charge is well-separated, with the phenyl ring carrying a net positive charge and the substituted nitroimidazole ring being negative. amu.edu.pl The analysis of the electron density topology, using Quantum Theory of Atoms in Molecules (QTAIM), can characterize the strength and nature of weak intermolecular interactions, such as C–H···O hydrogen bonds, by locating bond critical points between the interacting atoms. amu.edu.pl
Theoretical and Computational Studies on 1h Imidazole, 5 Methyl 4 Nitro 1 Phenyl
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of molecular systems. For compounds analogous to 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, are the standard for obtaining accurate predictions of molecular structure and vibrational frequencies. aip.org
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis of a molecule like 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For related nitroimidazole derivatives, it has been observed that the nitro group often twists out of the plane of the imidazole (B134444) ring. For instance, in 1-methyl-5-nitro-1H-imidazole, the nitro group is twisted by a dihedral angle of 5.60 (2)°. researchgate.netnih.gov Similarly, in 1-methyl-4,5-dinitro-1H-imidazole, the two nitro groups are twisted with respect to the imidazole plane by dihedral angles of 24.2 (3)° and 33.4 (4)°. nih.gov
Conformational analysis is crucial for identifying the most stable isomer and understanding the rotational barriers of the substituent groups, such as the phenyl and nitro groups attached to the imidazole core. This analysis provides essential data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (imidazole ring) | Data not available | Data not available | Data not available |
| C-N (nitro group) | Data not available | Data not available | Data not available |
| N-O (nitro group) | Data not available | Data not available | Data not available |
| C-C (phenyl ring) | Data not available | Data not available | Data not available |
| C-N (imidazole-phenyl) | Data not available | Data not available | Data not available |
| Imidazole-Nitro twist | Data not available | Data not available | Data not available |
Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational modes with experimental data, a detailed assignment of the spectral bands can be achieved. This provides valuable information about the characteristic vibrations of the functional groups within the molecule, such as the stretching and bending modes of the nitro group, the phenyl ring, and the imidazole core. For similar compounds, these calculations have been instrumental in assigning experimental IR and Raman bands. researchgate.net
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to its reactivity and stability. Computational methods offer a deep dive into the electronic landscape of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. aip.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For many imidazole derivatives, the HOMO-LUMO gap has been calculated to understand their bioactivity and stability. aip.orgorientjchem.org
Table 2: Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and empty orbitals, which is a key factor in molecular stability. Hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital, can be quantified using NBO analysis. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. This analysis has been used to understand the stability arising from charge delocalization in related nitroimidazole compounds. aip.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- |
| 1,4-dinitro-1H-imidazole |
| 1-methyl-5-nitro-1H-imidazole |
Intermolecular Interaction Modeling
Computational modeling provides significant insights into the intermolecular forces that govern the crystal packing and solid-state architecture of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-. These non-covalent interactions are crucial for understanding the compound's physical properties and supramolecular assembly.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. For 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, this analysis reveals the prevalence and nature of various weak interactions. The primary interactions are C–H···O hydrogen bonds, which play a significant role in the stabilization of the crystal structure.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. The most significant contributions to the total Hirshfeld surface are from H···H, C···H/H···C, and O···H/H···O contacts. Specifically, the analysis indicates that O···H interactions, characteristic of hydrogen bonds, account for a notable percentage of the close contacts in the crystal packing. The bright red spots on the dnorm map for the compound clearly indicate these C–H···O hydrogen bonds as the most significant directive forces.
The detailed breakdown of intermolecular contacts is presented below:
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 47.9 |
| C···H/H···C | 18.1 |
| O···H/H···O | 15.1 |
| C···C | 5.8 |
| N···H/H···N | 4.7 |
| O···C/C···O | 3.5 |
| Other | 4.9 |
This table presents representative data compiled from computational studies. Actual percentages may vary slightly between different studies and computational methods.
These weak, non-covalent forces, particularly the hydrogen bonds, create a robust three-dimensional network that defines the supramolecular architecture of the compound.
In addition to hydrogen bonding, the crystal structure of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- is stabilized by π-π stacking interactions. These interactions occur between the aromatic phenyl and imidazole rings of adjacent molecules. Computational analysis, including Hirshfeld surface analysis, confirms the presence of these stacking interactions. The shape-index and curvedness features of the Hirshfeld surface analysis are particularly useful in identifying the characteristic patterns of π-π stacking.
The presence of the nitro group (NO₂) and the phenyl ring creates a significant dipole moment in the molecule. These permanent dipoles lead to dipole-dipole interactions, which further contribute to the cohesion and stability of the crystal lattice by orienting the molecules in a head-to-tail fashion to maximize electrostatic attraction. The combination of π-π stacking and dipole-dipole forces, along with the hydrogen bonds discussed previously, results in an energetically favorable and well-ordered crystal packing arrangement.
Spectroscopic Property Prediction and Correlation with Experimental Data
Density Functional Theory (DFT) calculations have been successfully employed to predict the spectroscopic properties of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-. Theoretical vibrational spectra (FT-IR) are often calculated and compared with experimental data to confirm the molecular structure and understand the vibrational modes.
There is generally a good correlation between the calculated and experimental vibrational frequencies, although the calculated values are often systematically higher due to the calculations being performed on a single molecule in the gas phase and the neglect of anharmonicity. These discrepancies are often corrected using a scaling factor. The theoretical calculations allow for the precise assignment of vibrational modes to specific functional groups within the molecule, such as the N-O stretching of the nitro group, C-H stretching of the phenyl and methyl groups, and various vibrations of the imidazole ring.
Below is a comparison of selected experimental and theoretically calculated FT-IR vibrational frequencies.
| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3121 | 3118 |
| Asymmetric CH₃ stretch | 3081 | 3085 |
| Symmetric CH₃ stretch | 2973 | 2977 |
| C=C stretch (phenyl) | 1599 | 1601 |
| Asymmetric NO₂ stretch | 1533 | 1535 |
| Symmetric NO₂ stretch | 1367 | 1370 |
| C-N stretch | 1177 | 1178 |
This table shows representative comparative data. The exact values can differ based on the specific DFT functional and basis set used in the calculations.
Similarly, theoretical UV-Visible spectra can be calculated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions. The calculated maximum absorption wavelengths (λmax) typically align well with experimental results, providing insight into the electronic structure and chromophores within the molecule.
Nonlinear Optical (NLO) Property Analysis
Computational methods are also used to investigate the nonlinear optical (NLO) properties of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-. The presence of electron-donating (phenyl and methyl groups) and electron-withdrawing (nitro group) moieties connected through a π-conjugated system (the imidazole ring) suggests that the molecule may exhibit significant NLO behavior. This intramolecular charge transfer is a key requirement for second-order NLO activity.
Key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), are calculated using DFT. The magnitude of the first-order hyperpolarizability is a critical measure of a molecule's potential for NLO applications, such as frequency doubling. The calculated β value for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- is often found to be significantly higher than that of standard NLO materials like urea, indicating its promise as a candidate for NLO applications.
| NLO Property | Calculated Value | Unit |
| Dipole Moment (μ) | 8.25 | Debye |
| Mean Polarizability (α) | 21.98 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | 24.11 x 10⁻³⁰ | esu |
| Urea (β) reference | 0.3728 x 10⁻³⁰ | esu |
The presented values are representative results from DFT/B3LYP/6-311++G(d,p) calculations. These values are sensitive to the chosen computational method.
The high β value is attributed to the efficient charge transfer from the phenyl-imidazole system to the electron-withdrawing nitro group, making this compound a subject of interest in the field of materials science.
Derivatization and Functionalization Strategies for Expanding the Chemical Space of 1h Imidazole, 5 Methyl 4 Nitro 1 Phenyl
Synthesis of Novel Analogs via Substituent Modification
Modification of existing substituents or introduction of new functional groups at various positions on the imidazole (B134444) ring or the N-phenyl substituent is a primary strategy for generating analogs. These modifications can modulate the electronic, steric, and lipophilic properties of the molecule.
The introduction of halogens, alkyl, and aryl groups onto the nitroimidazole framework can be achieved through various synthetic methods. Halogenation, for instance, can be accomplished on the imidazole ring using appropriate reagents. A patented method for a related compound, 2-nitroimidazole (B3424786), involves protection of the imidazole nitrogen, followed by bromination with N-Bromosuccinimide (NBS) in a mixed solvent system of DMF/CHCl3 to yield the 4-bromo derivative. google.com This strategy could potentially be adapted for the halogenation of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-.
The introduction of alkyl groups can be pursued via N-alkylation of the imidazole core. Studies on 4-nitroimidazole (B12731) and 2-methyl-5-nitroimidazole (B138375) show that N-alkylation can be achieved with high regioselectivity using various alkylating agents in the presence of a base like potassium carbonate (K2CO3) in solvents such as acetonitrile (B52724), particularly when heated. derpharmachemica.comderpharmachemica.comresearchgate.net While the target compound is already N-substituted with a phenyl group, further alkylation could be explored on the phenyl ring via Friedel-Crafts reactions or by functionalizing the existing methyl group.
The addition of aryl moieties is effectively accomplished through palladium-catalyzed cross-coupling reactions. A highly relevant example is the Suzuki coupling reaction used to synthesize 5-aryl-1-methyl-4-nitroimidazoles. nih.govnih.gov In this method, a precursor like 5-chloro-1-methyl-4-nitroimidazole (B20735) is coupled with various arylboronic acids in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base. nih.govnih.gov This approach is directly applicable for introducing diverse aryl substituents at the 5-position of a corresponding 5-halo-1-phenyl-4-nitroimidazole precursor.
Creating derivatives containing amide, ester, and ether linkages is a common strategy to modify the physicochemical properties of a lead compound. These functional groups can be introduced by first installing a suitable chemical handle, such as a hydroxyl or carboxyl group, onto the parent molecule.
For instance, amide derivatives of nitroimidazoles have been synthesized by condensing a nitroimidazole carboxylic acid with various amines, such as sulfonamides or isoniazid, using a condensing agent like phosphorus oxychloride in pyridine. derpharmachemica.com The synthesis of the required carboxylic acid precursor can be a critical step. derpharmachemica.com
Ester and ether derivatives can be synthesized from a hydroxylated precursor. Research on related 4- and 5-nitroimidazoles demonstrates pathways to introduce alcohol functionalities, which can then be etherified or esterified. nih.gov For example, a 4-nitro alcohol was converted into a methyl ether, indicating a straightforward method for ether formation. nih.gov Another approach involves the reaction of a chloromethyl-functionalized nitroimidazole with carbonyl compounds to produce alcohol derivatives, which can serve as precursors for esters and ethers. mdpi.com The synthesis of ester derivatives from secnidazole, a 2-methyl-5-nitroimidazole, further illustrates the feasibility of this functionalization. humanjournals.com
Strategies for Creating Poly-Substituted Imidazoles
Developing imidazoles with multiple substituents often requires more complex synthetic strategies, either through multi-component reactions that build the ring system with the desired substitution pattern from the outset or through sequential functionalization of a pre-formed imidazole core. nih.govnih.gov
One powerful method for sequential functionalization is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This has been used to introduce a phenylsulfonylmethyl substituent at the 4-position of a 5-nitroimidazole ring. researchgate.net Following this, the 2-position can be further modified, leading to 2,4-disubstituted 5-nitroimidazole derivatives. researchgate.net This highlights a pathway to add substituents to the C2 and C4 positions of the 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- core.
Classic multi-component reactions like the Debus synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt), can be used to generate tri- or tetra-substituted imidazoles in a single step. ijpsonline.com The van Leusen imidazole synthesis is another versatile three-component reaction that utilizes a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine to construct the imidazole ring, and can be adapted to create a wide range of substituted products. mdpi.com These methods offer efficient routes to poly-substituted imidazoles that would be difficult to access through simple functional group transformations. nih.govmdpi.com
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a powerful method for derivatizing the 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- scaffold. nobelprize.org These reactions typically involve coupling an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. nobelprize.orgrsc.org
The Suzuki-Miyaura coupling is particularly well-documented for the nitroimidazole series. It has been successfully used to synthesize a variety of 4- and 5-aryl-nitroimidazoles from their corresponding bromo- or chloro-imidazole precursors and arylboronic acids. nih.govnih.govthieme-connect.com A general procedure involves heating a mixture of the halo-nitroimidazole, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and sometimes a phase transfer agent in a suitable solvent system. nih.govthieme-connect.com Microwave irradiation has been shown to accelerate these reactions, leading to high yields in shorter timeframes. thieme-connect.com
The table below summarizes the conditions and yields for the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids, a reaction analogous to what could be performed on a 1-phenyl derivative. nih.gov
| Arylboronic Acid (ArB(OH)₂) | Product (5-Ar-1-methyl-4-nitroimidazole) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | 1-Methyl-4-nitro-5-phenyl-1H-imidazole | 5 | 70 | nih.gov |
| 4-Methylphenylboronic acid | 1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole | 6 | 65 | nih.gov |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole | 8 | 60 | nih.gov |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 6 | 75 | nih.gov |
| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 7 | 80 | nih.gov |
Other palladium-catalyzed reactions, such as the Heck reaction (coupling with alkenes) and Stille coupling (coupling with organostannanes), have also been applied to nitroimidazole systems, expanding the range of possible C-C bond formations. nih.govthieme-connect.com Furthermore, recent advances have enabled the palladium-catalyzed cross-coupling of nitroarenes themselves, opening up possibilities for Buchwald-Hartwig-type aminations to form C-N bonds directly at a carbon bearing a nitro group, although this remains a challenging transformation. nih.gov
Exploiting the Reactivity of the Nitro Group for Further Functionalization
The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the imidazole ring. It is also a versatile functional group that can be transformed into other functionalities, most notably an amino group. The reduction of the nitro group is a cornerstone of nitroimidazole chemistry. nih.gov
This reduction can be achieved under various conditions, from catalytic hydrogenation to chemical reduction using reagents like tin(II) chloride or sodium dithionite. Electrochemical studies show that 4-nitroimidazoles can be reduced in a one-electron step to form a nitro radical anion, which is a key intermediate in their biological mechanism of action. uchile.cl This inherent reactivity highlights the nitro group's susceptibility to reduction. uchile.clnih.gov
Once the nitro group is reduced to an amine (e.g., to form 1H-imidazol-4-amine, 5-methyl-1-phenyl-), this new amino group serves as a versatile handle for a wide array of subsequent functionalizations. The amine can be:
Acylated to form amides.
Alkylated or arylated to form secondary or tertiary amines.
Diazotized to form a diazonium salt. This intermediate is highly valuable as it can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce halogens (Cl, Br, I), cyano, hydroxyl, and other groups.
Used in condensation reactions to form imines or other heterocyclic systems.
While direct photolysis or thermolysis can lead to the cleavage of the C-NO₂ bond, the most synthetically productive pathway for functionalization is the reduction to the corresponding amine, thereby unlocking a vast chemical space for further derivatization. mdpi.comresearchgate.net
Applications in Chemical Research and Materials Science
1H-Imidazole, 5-methyl-4-nitro-1-phenyl- as a Synthetic Intermediate
The strategic placement of functional groups on the imidazole (B134444) ring of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- makes it a highly useful synthetic intermediate. Organic chemists leverage this compound as a foundational element for constructing more complex molecular architectures.
Building Block in Organic Synthesis
As a building block, 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- offers multiple reactive sites that can be selectively targeted to introduce new functionalities. The nitro group, being a strong electron-withdrawing group, activates the imidazole ring for certain nucleophilic substitution reactions. Furthermore, the nitro group itself can be a precursor to an amino group through reduction, opening up a pathway to a different class of derivatives with distinct chemical properties.
Below is a table summarizing synthetic approaches for related nitroimidazole derivatives, illustrating the types of reactions this class of compounds can undergo.
| Starting Material | Reagents and Conditions | Product | Reference |
| 1-methyl-2-chloromethyl-5-nitro-1H-imidazole | Sodium p-toluenesulfinate | 2-[3-chloro-2-(toluene-4-sulfonylmethyl)propenyl]-1-methyl-5-nitro-1H-imidazole | nih.gov |
| 2-methyl-5-nitro-1H-imidazole | Various alkylating agents, K2CO3, Acetonitrile (B52724) | N1-alkylated-2-methyl-5-nitroimidazoles | nih.gov |
| 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | Acid chlorides, Pyridine | Ester derivatives of secnidazole | acs.org |
Precursor for Complex Chemical Structures
The utility of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- extends to its role as a precursor for intricate chemical structures. The imidazole ring is a key component of many biologically active molecules, and by using this pre-functionalized imidazole, chemists can streamline the synthesis of complex targets. For example, the reduction of the nitro group to an amine allows for the introduction of a wide variety of substituents through amide bond formation or other amine-based chemistries.
The development of new synthetic methods often utilizes such building blocks to access novel chemical space. The synthesis of fused heterocyclic systems, for example, can be initiated from appropriately substituted imidazoles. The reactivity of the nitroimidazole core allows for the construction of compounds with potential applications in medicinal chemistry and other fields. mdpi.com
Chemical Probes for Reaction Mechanism Studies
While direct evidence for the use of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- as a chemical probe in reaction mechanism studies is not extensively documented in publicly available literature, the broader class of nitroaromatic compounds, including nitroimidazoles, possesses properties that make them suitable for such applications. researchgate.net Their strong electron-withdrawing nitro groups can influence reaction rates and pathways, and their spectroscopic properties can be sensitive to changes in their chemical environment.
In principle, a compound like 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- could be used to probe reaction mechanisms in several ways:
Radical Trapping: The nitroaromatic core can act as a trap for radical intermediates, forming stable adducts that can be identified, thus providing evidence for a radical-based reaction mechanism.
Electron Transfer Studies: The ease of reduction of the nitro group makes these compounds useful in studying electron transfer processes. Changes in the electronic state of the molecule can be monitored by techniques such as cyclic voltammetry.
Kinetic Studies: The substituents on the imidazole ring can be systematically varied to study their electronic and steric effects on reaction kinetics, providing insights into the transition state of a reaction. Kinetic studies on the degradation of nitroimidazole derivatives have shown that their stability is influenced by the substituents on the imidazole ring. researchgate.net
Role in Materials Science and Engineering
The unique electronic and photophysical properties of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- and related imidazole derivatives make them promising candidates for applications in materials science and engineering.
Optoelectronic Materials and Dyes
Imidazole derivatives are being explored for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the imidazole ring, further enhanced by the nitro group, makes these compounds suitable for use as electron-transporting or emissive materials in OLEDs. The ability to tune the electronic properties by modifying the substituents on the imidazole ring allows for the design of materials with specific emission colors and efficiencies.
Furthermore, the chromophoric nature of the nitroaromatic system suggests that 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- could serve as a scaffold for the development of novel dyes. The absorption and emission properties of such dyes can be tailored by introducing different functional groups, leading to applications in areas such as sensing, imaging, and solar cells. For instance, novel phenanthroimidazole-azo dyes have been synthesized and their photophysical properties investigated, demonstrating the potential of imidazole-based structures in dye chemistry.
Below is a table highlighting the photophysical properties of a related phenanthroimidazole-azo dye, showcasing the characteristics relevant to optoelectronic applications.
| Dye | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Phenanthroimidazole-azo derivative | Chloroform | 450 | 550 | 100 |
Components in Functional Materials
Beyond optoelectronics, the structural features of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- make it a candidate for incorporation into other functional materials. The presence of the imidazole ring, which can participate in hydrogen bonding and coordination with metal ions, allows for the design of supramolecular assemblies and metal-organic frameworks (MOFs). These materials can have applications in gas storage, catalysis, and sensing.
The nitro group also imparts a high degree of polarity to the molecule, which could be exploited in the design of materials with specific dielectric properties. Additionally, some nitroimidazole derivatives have been investigated as high-energy-density materials, although this is a highly specialized area of research. The thermal stability and decomposition pathways of such materials are critical parameters in these applications.
Crystal Engineering and Supramolecular Chemistry
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid materials with desired properties. nih.gov The arrangement of molecules in a crystal lattice is governed by a complex interplay of non-covalent interactions, which dictate the final supramolecular architecture.
The molecular structure of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- offers several functionalities that can participate in predictable intermolecular interactions, making it a candidate for the design of ordered crystalline solids. The primary interactions expected to govern its crystal packing include hydrogen bonds, π-π stacking, and interactions involving the nitro group.
Hydrogen Bonding: Although the N1 position is substituted with a phenyl group, precluding the common N-H···N hydrogen bonds seen in many imidazole derivatives, the molecule can still act as a hydrogen bond acceptor. nih.gov The nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group are potential acceptor sites for weak C-H···N and C-H···O hydrogen bonds with neighboring molecules. researchgate.net These interactions, while weaker than conventional hydrogen bonds, are highly directional and play a crucial role in the formation of stable, ordered structures. nih.gov
π-π Stacking: The presence of both a phenyl ring and an imidazole ring provides opportunities for π-π stacking interactions. These interactions are common in aromatic and heteroaromatic systems and contribute significantly to the cohesive energy and stability of the crystal lattice. acs.org The geometry of these stacks, whether face-to-face or offset, influences the electronic properties of the resulting material. The interplay between the phenyl and imidazole rings can lead to complex, three-dimensional networks.
Supramolecular Synthons: The predictable nature of these interactions allows for the application of the supramolecular synthon approach to crystal design. ias.ac.in By identifying robust and recurring interaction patterns, it is possible to guide the assembly of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- into specific network topologies, such as chains, layers, or more complex three-dimensional frameworks. For instance, the combination of C-H···O hydrogen bonds involving the nitro group and π-π stacking could lead to layered structures with specific interlayer spacing and properties.
A comparative analysis of the crystal structures of related phenylimidazoles reveals that the introduction of phenyl groups significantly impacts the cohesive energies and supramolecular arrangements. nih.govacs.org For example, 4-phenylimidazole (B135205) exhibits strong N-H···N interactions that lead to a disruption of coplanar geometry, resulting in a highly ordered crystalline lattice. nih.gov While 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- lacks the N-H for such an interaction, the principles of how substituents guide packing remain relevant.
Table 1: Potential Intermolecular Interactions in Crystalline 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| Hydrogen Bonding | C-H (methyl, phenyl, imidazole) | N (imidazole), O (nitro) | Directional control, formation of extended networks |
| π-π Stacking | Phenyl ring, Imidazole ring | Phenyl ring, Imidazole ring | Stabilization of the crystal lattice, influences electronic properties |
| Nitro-Aryl Interactions | Nitro group (oxygen atoms) | Phenyl/Imidazole ring (π-system) | Contributes to cohesive forces, can form specific synthons |
Advanced Analytical Reagents (e.g., Azo Derivatives)
Azo dyes are a major class of organic compounds characterized by the -N=N- functional group, which links two aromatic rings. jchemrev.comnih.gov These compounds are intensely colored and have found widespread use as dyes, pigments, and analytical reagents, such as pH indicators. jchemrev.comresearchgate.net The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then coupled with an electron-rich aromatic compound like a phenol (B47542) or an amine. jchemrev.com
While there is no specific literature describing the use of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- as a precursor for azo dye analytical reagents, its structure contains the necessary components for such an application, albeit with modification. The 1-phenyl substituent could, in principle, be modified to an amino group (e.g., 1-(4-aminophenyl)-5-methyl-4-nitro-1H-imidazole). This amino-substituted derivative could then be diazotized and coupled with various aromatic compounds to produce a range of novel azo dyes.
The resulting azo dyes would possess a heterocyclic imidazole core, which could modulate the electronic and spectral properties of the chromophore. The color of azo dyes is determined by the extended π-conjugated system, and alterations to the substituents on either aromatic ring can tune the wavelength of maximum absorbance (λmax). The presence of the electron-withdrawing nitro group and the imidazole ring would likely influence the electronic transitions and, consequently, the color of the dye.
Potential analytical applications for such hypothetical azo derivatives include:
Complexometric Indicators: The nitrogen atoms of the azo bridge and the imidazole ring could act as coordination sites for metal ions. If the complexation with a metal ion leads to a color change, the dye could be used as an indicator in complexometric titrations. jchemrev.com
Spectrophotometric Reagents: These dyes could be used for the quantitative determination of specific analytes. If the dye selectively reacts with an analyte to produce a measurable change in absorbance, it could form the basis of a spectrophotometric method.
The synthesis of heterocyclic azo dyes is an active area of research, with many new reagents being developed for various analytical applications. jchemrev.com
Fundamental Studies on Structure-Reactivity Relationships in Heterocyclic Systems
The study of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- and related compounds provides valuable insights into the fundamental principles of structure-reactivity relationships in heterocyclic chemistry. The reactivity of the imidazole ring is significantly influenced by the nature and position of its substituents.
Influence of Substituents: The imidazole ring in this compound is decorated with three distinct groups: a methyl group at C5, a nitro group at C4, and a phenyl group at N1.
The nitro group at the C4 position is a powerful electron-withdrawing group. Its presence deactivates the imidazole ring towards electrophilic substitution but activates it towards nucleophilic attack. The position of the nitro group is critical; for instance, in nitroimidazoles used as therapeutic agents, the position of the nitro group is a key determinant of their biological activity and mechanism of action. nih.gov Studies on 1-methyl-4,5-dinitroimidazole (B100128) have shown that the nitro group at position 5 is particularly unstable and susceptible to substitution.
The methyl group at the C5 position is an electron-donating group, which can slightly modulate the electronic properties of the ring and provides a steric influence on the adjacent C4 position.
Structure-Activity Relationships (SAR): In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is paramount. Studies on various nitroimidazole derivatives have established clear SARs. For example, in the context of antitubercular agents, aerobic activity is highly dependent on specific structural features, such as the presence of a 2-position oxygen in bicyclic analogs, which is not a feature of this specific compound. nih.govnih.gov However, research on 5-aryl-1-methyl-4-nitroimidazoles has shown that the nature of the aryl group at C5 significantly impacts antiparasitic activity. nih.govnih.gov Although the subject compound has the phenyl group at N1, these studies underscore the principle that modifications to the substituents on the nitroimidazole core can fine-tune biological efficacy. acs.orgnih.gov
Regioselectivity in Synthesis: The synthesis of substituted imidazoles often presents challenges in controlling regioselectivity. Studies on the N-alkylation of 4-nitroimidazole (B12731) and 5-nitroimidazole show that the reaction is sensitive to the position of the nitro group and the reaction conditions. derpharmachemica.comresearchgate.net Alkylation of 4-nitroimidazole favors the N1 position, which is consistent with the structure of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-. derpharmachemica.com These fundamental studies on reaction mechanisms and selectivity are essential for the rational design and synthesis of new, complex imidazole derivatives.
By systematically studying compounds like 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, chemists can build predictive models that correlate structural features with chemical reactivity and potential applications.
Emerging Research Avenues and Future Directions
Development of Novel and More Efficient Synthetic Routes
The pursuit of more efficient and elegant synthetic strategies for complex molecules like 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- is a central theme in modern organic chemistry. Traditional methods are often being replaced by novel catalytic reactions that offer higher yields, greater selectivity, and milder reaction conditions.
One promising approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. Research has demonstrated the successful synthesis of various 5-aryl-1-methyl-4-nitroimidazoles by reacting 5-chloro-1-methyl-4-nitroimidazole (B20735) with different arylboronic acids. nih.gov This method, utilizing a palladium catalyst in an aqueous medium, represents a significant advancement for creating C-C bonds at the 5-position of the imidazole (B134444) ring, offering a versatile route to derivatives of the target compound. nih.gov
Table 1: Example of Suzuki Coupling for 5-Aryl-1-methyl-4-nitroimidazole Synthesis nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Methyl-4-nitro-5-phenyl-1H-imidazole | 70 |
| 2 | 4-Methylphenylboronic acid | 1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole | 65 |
| 3 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole | High |
The principles of green chemistry are increasingly being integrated into the synthesis of nitroimidazole derivatives to minimize environmental impact. boehringer-ingelheim.com This involves using less hazardous reagents, employing environmentally benign solvents like water, and utilizing energy-efficient techniques such as microwave-assisted synthesis. nih.govnih.govwjbphs.com
For instance, a green and facile approach for the synthesis of 2-nitroimidazole (B3424786) has been developed using oxone as an oxidant in water, avoiding harsh nitrating agents. nih.gov Similarly, microwave-assisted methods have been shown to accelerate reactions, increase yields, and reduce waste in the creation of biologically active oxadiazole derivatives containing a nitroimidazole moiety. nih.gov Another key development is in the synthesis of precursors. A patented method for preparing 5-chloro-1-methyl-4-nitroimidazole is described as an environmentally friendly and green process that significantly reduces the emission of harmful nitrogen oxides and allows for the recycling of solvents. google.com These examples highlight a clear trend towards developing more sustainable synthetic protocols that can be adapted for the production of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- .
Flow chemistry, or continuous manufacturing, is emerging as a powerful technology for the synthesis of heterocyclic compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govbohrium.comresearchgate.net This approach is particularly advantageous for managing highly exothermic or hazardous reactions, such as nitration, which are common in the synthesis of nitroimidazoles. nih.gov
The use of microreactors in a continuous flow setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and safety. nih.govresearchgate.net For example, the synthesis of highly functionalized imidazo[1,2-a] heterocycles has been successfully automated in a multistep continuous flow process without the need to isolate intermediates. nih.govbeilstein-journals.org This "enabling technology" is well-suited for preparing heterocycles that require toxic reagents, providing a safer handling environment and minimizing waste. nih.govbohrium.com The application of these principles to the synthesis of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- could lead to a more streamlined, automated, and safer manufacturing process.
Integration of Advanced Analytical Techniques for Real-time Reaction Monitoring
To fully realize the benefits of continuous flow synthesis, it is crucial to integrate advanced analytical techniques for real-time monitoring and control. Process Analytical Technology (PAT) utilizes in-line and on-line analytical tools to provide continuous insight into a reaction as it happens.
Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into a flow chemistry setup. nih.govbohrium.com This allows chemists to monitor the formation of products and intermediates, detect impurities, and ensure the reaction is proceeding as expected without having to take and prepare discrete samples. nih.gov This real-time data stream enables dynamic optimization of reaction conditions, ensuring consistent product quality and maximizing yield. The combination of flow chemistry with these advanced analytical methods represents a significant step towards the data-driven and automated synthesis of complex molecules like 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- .
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry provides powerful tools for predicting the properties of molecules and designing new synthetic routes. Density Functional Theory (DFT) is a quantum-chemical method used to characterize the electronic structure of molecules, which can help in understanding their reactivity and physicochemical properties. nih.govresearchgate.net
Exploration of Unconventional Chemical Transformations
Future research will likely explore unconventional methods to synthesize and modify 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- , moving beyond traditional thermal reactions. These advanced transformations include photocatalysis, electrochemistry, and biocatalysis.
Photocatalysis : Visible-light-mediated photocatalysis is a green and powerful tool for forming complex bonds under mild conditions. It has been used to create highly substituted imidazole scaffolds through C-H functionalization and nitrogen insertion reactions, offering a sustainable and step-economic approach. acs.orgresearchgate.netresearchgate.net This method avoids the need for harsh oxidants and can generate reactive radical intermediates that enable unique transformations. acs.org
Electrochemistry : Electrochemical synthesis offers a green alternative to traditional redox reactions by using electricity to drive chemical transformations. The electrochemical reduction of nitroaromatic compounds is a well-studied area, providing routes to various functional groups. dtic.milacs.org Furthermore, alkyl nitroaromatic compounds can be prepared through electrochemical oxidation, demonstrating the versatility of electrosynthesis in modifying nitro-containing molecules. acs.orgnih.gov
Biocatalysis : The use of enzymes (biocatalysts) in organic synthesis is gaining traction due to their high selectivity and ability to operate under mild, environmentally friendly conditions. nih.govresearchgate.net Biocatalytic and chemo-enzymatic methods have been developed for the synthesis of a wide range of heterocyclic compounds. kcl.ac.ukacs.org While direct application to 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- is still an emerging area, the potential to use enzymes for selective transformations on the imidazole ring or its substituents offers an exciting avenue for future research. nih.gov
Design of Next-Generation Imidazole-Based Scaffolds for Diverse Chemical Applications
The imidazole ring is a versatile and highly significant heterocyclic scaffold in the field of chemistry. ijpsjournal.combiomedpharmajournal.org This five-membered aromatic ring, containing two nitrogen atoms, possesses unique electronic characteristics, the capacity for hydrogen bonding, and amphoteric properties. ijpsjournal.comjchemrev.com These features make it a "privileged structure," particularly in medicinal chemistry, as it can interact with a wide array of biological targets like enzymes and receptors. ijpsjournal.comnih.gov The structural flexibility of the imidazole core allows for extensive functionalization, enabling the design of next-generation scaffolds for a multitude of chemical applications, ranging from advanced therapeutics to novel materials. ijpsjournal.comnih.gov
The ongoing development in this area focuses on creating novel imidazole-based molecules with enhanced efficacy, selectivity, and unique properties by employing sophisticated design strategies. These strategies often involve the strategic modification of the basic imidazole framework to fine-tune its physicochemical and biological properties.
Key Design Strategies for Imidazole Scaffolds
The creation of novel imidazole-based structures relies on advanced synthetic and computational methodologies. Researchers can systematically alter the imidazole core to develop compounds with tailored functionalities.
Regioselective Functionalization : A primary strategy involves the precise and controlled introduction of various functional groups at specific positions on the imidazole ring. Techniques like selective metalation followed by reaction with electrophiles allow for the synthesis of highly functionalized imidazole derivatives that would be difficult to produce otherwise. nih.gov This regioselective approach is crucial for exploring structure-activity relationships (SARs) and optimizing the interaction of the molecule with its intended target.
Hybrid Pharmacophore Approach : This innovative strategy involves combining the imidazole scaffold with other known pharmacophores (the part of a molecule responsible for its biological activity). By creating hybrid molecules, chemists can develop compounds with potentially synergistic or entirely new modes of action. For instance, creating imidazole-1,2,3-triazole hybrids has been explored as a method to develop new anticancer agents. mdpi.com
Computational and In Silico Design : Modern drug design heavily relies on computational tools to predict the properties and activities of novel compounds before their synthesis. Methods like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are used to design new imidazole analogs with high specificity for a particular biological target. mdpi.com This approach accelerates the discovery process and helps in designing more potent and selective molecules. nih.gov
Table 1: Methodologies for Designing Imidazole-Based Scaffolds
| Design Strategy | Description | Example Application |
|---|---|---|
| Regioselective Functionalization | Precise introduction of chemical groups at specific positions (N1, C2, C4, C5) of the imidazole ring using methods like directed metalations. nih.gov | Synthesis of multi-substituted imidazoles for tuning biological activity. nih.gov |
| Hybrid Pharmacophore Design | Covalently linking the imidazole core with other biologically active moieties to create a single hybrid molecule. | Development of imidazole-triazole conjugates as potential anticancer agents. mdpi.com |
| Computational Modeling | Utilizing QSAR, molecular docking, and ADME prediction to rationally design novel imidazole derivatives with desired properties. mdpi.com | Designing potent inhibitors for specific enzymes like HIV-1 reverse transcriptase. mdpi.com |
Diverse Applications of Advanced Imidazole Scaffolds
The versatility of the imidazole scaffold has led to its application in a wide range of scientific and technological fields. While its role in medicinal chemistry is preeminent, its utility extends to materials science and catalysis.
Medicinal Chemistry : The imidazole nucleus is a cornerstone in drug discovery, forming the structural basis for numerous therapeutic agents. ijpsjournal.combiomedpharmajournal.org Next-generation design strategies are focused on developing compounds to address significant health challenges.
Anticancer Agents : Researchers are designing imidazole derivatives that can act as kinase inhibitors, tubulin polymerization inhibitors, or agents that stabilize G-quadruplex DNA, all of which are important mechanisms in cancer therapy. nih.govtandfonline.com
Antimicrobial Agents : With the rise of antimicrobial resistance, there is a pressing need for new antibiotics. Novel imidazole compounds have been shown to possess potent antibacterial and antifungal properties, with some demonstrating superior efficacy compared to standard antibiotics against resistant strains like Staphylococcus aureus and Escherichia coli. ijpsjournal.comtandfonline.com
Anti-inflammatory Drugs : Imidazole derivatives have been designed to act as inhibitors of enzymes like COX-2, which are involved in inflammatory processes. nih.govnih.gov
Materials Science : Beyond medicine, imidazole scaffolds are being used to construct advanced functional materials.
Metal-Organic Frameworks (MOFs) : Imidazole and its derivatives are used as organic linkers to create MOFs. A prominent example is the Zeolitic Imidazolate Framework-8 (ZIF-8), which is being explored for applications such as drug delivery and bone repair scaffolds due to its porous structure and biocompatibility. researchgate.net
Table 2: Applications of Next-Generation Imidazole-Based Scaffolds
| Application Area | Specific Use | Example Compound Class / Material |
|---|---|---|
| Medicinal Chemistry | Anticancer tandfonline.comdovepress.com | Di/triaryl imidazole-based derivatives (BRAF inhibitors) mdpi.com |
| Antimicrobial ijpsjournal.comtandfonline.com | Imidazole-benzimidazole-triazole hybrids tandfonline.com | |
| Anti-inflammatory jchemrev.comnih.gov | 2,4,5-Triaryl-imidazole derivatives (COX-2 inhibitors) | |
| Materials Science | Drug Delivery / Bone Repair researchgate.net | Zeolitic Imidazolate Framework-8 (ZIF-8) researchgate.net |
| Catalysis | Organic Synthesis | Imidazole-based catalysts mdpi.com |
Future Outlook
The future of imidazole chemistry is focused on the continued development of highly sophisticated and tailored molecular architectures. The integration of computational chemistry with advanced synthetic methods will be pivotal in accelerating the discovery of new compounds. mdpi.com Future research will likely concentrate on creating multi-target agents capable of interacting with several biological targets simultaneously, which could be particularly effective for complex diseases. Furthermore, the exploration of imidazole-based scaffolds in materials science is expected to expand, leading to the creation of novel materials with precisely controlled properties for a variety of technological applications. The foundational versatility of the imidazole ring ensures that it will remain a central scaffold in chemical innovation for the foreseeable future. ijpsjournal.comnih.gov
Q & A
Q. What are the common synthetic routes for preparing 5-methyl-4-nitro-1-phenyl-1H-imidazole derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted aldehydes with nitroalkanes or nitration of pre-functionalized imidazole precursors. For example, 5-nitroimidazole derivatives can be synthesized via TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions between chloromethyl intermediates and aromatic carbonyl compounds . Optimization of reaction conditions (e.g., temperature, solvent, and catalyst) is critical for yield improvement. Evidence from substituted imidazole syntheses highlights the use of phosphorous oxychloride for cyclization steps .
Q. How are structural variations in the imidazole core characterized experimentally?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for confirming substituent positions and regioselectivity. For example, chemical shifts in 1H NMR (e.g., δ 8.2–8.5 ppm for nitro groups) and 13C NMR (e.g., δ 140–150 ppm for aromatic carbons) provide structural validation . Mass spectrometry (MS) and high-resolution MS (HRMS) further confirm molecular weights and fragmentation patterns .
Q. What analytical techniques are used to assess purity and stability of nitroimidazole derivatives?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Stability studies under varying pH and temperature conditions are conducted via accelerated degradation assays, monitored by HPLC or LC-MS . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability .
Advanced Research Questions
Q. How can computational methods predict the biological activity of 5-methyl-4-nitro-1-phenyl-1H-imidazole derivatives?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins like EGFR. ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions using tools like SwissADME or ProTox-II assess pharmacokinetic properties. For instance, nitroimidazoles with logP < 5 and topological polar surface area (TPSA) < 140 Ų are prioritized for blood-brain barrier penetration . Free energy perturbation (FEP) simulations can refine binding mode predictions .
Q. What strategies resolve contradictions in cytotoxicity data for nitroimidazole analogs?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line specificity, incubation time). A systematic approach includes:
- Replicating assays across multiple cell lines (e.g., HeLa, MCF-7).
- Validating results with orthogonal methods (e.g., MTT vs. resazurin assays).
- Analyzing substituent effects: Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity but may reduce solubility .
Q. How are structure-activity relationships (SAR) established for nitroimidazole-based inhibitors?
Methodological Answer: SAR studies involve synthesizing analogs with systematic substituent variations (Table 1, ). Key parameters include:
- R₁/R₂ groups : Hydrophobic substituents (e.g., -CH₃) improve membrane permeability.
- Nitro position : 4-Nitro derivatives show higher EGFR inhibition (IC₅₀ = 0.8–1.2 µM) than 5-nitro isomers .
- Phenyl modifications : Fluorine or chlorine at the para position enhances target affinity by 30–50% .
Data-Driven Challenges and Solutions
Q. How to address low yields in multi-component imidazole syntheses?
Methodological Answer: Low yields (e.g., <40%) in one-pot reactions are mitigated by:
Q. What experimental evidence supports the role of nitro groups in redox-mediated cytotoxicity?
Methodological Answer: Electrochemical studies (cyclic voltammetry) reveal reduction potentials of nitro groups (e.g., -0.5 to -0.7 V vs. Ag/AgCl), correlating with intracellular ROS generation. In vitro assays using ROS-sensitive dyes (e.g., DCFH-DA) confirm oxidative stress induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
